Oxamic Acid Potassium Salt

Vue d'ensemble

Description

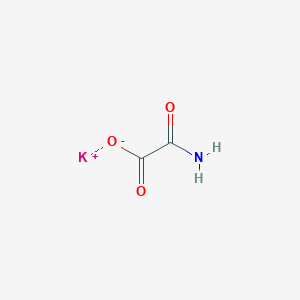

Oxamic acid potassium salt, also known as potassium oxamate, is a chemical compound derived from oxamic acid. It is a potassium salt of oxamic acid and is often used in various chemical and industrial applications due to its unique properties. The compound is known for its role as a precursor in the generation of carbamoyl radicals, which are useful in various synthetic processes .

Mécanisme D'action

Target of Action

Oxamic Acid Potassium Salt, also known as Potassium Oxamate, has been identified to primarily target the preparation of N-doped carbonaceous CO2 adsorbents . It serves as a novel and bifunctional activator for the direct synthesis of N-doped porous carbon .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidative decarboxylation of oxamic acids . This process can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Result of Action

The result of this compound’s action is the production of N-doped carbons, which have shown great potential as CO2 adsorbents . These carbons demonstrate a high CO2 uptake of 3.91 mmol/g at 25 °C and 1 bar . The carbons also exhibit a micropores dominated porous structure and show a high specific surface area (733–2438 m2/g) and nitrogen content (1.51–3.92 wt%) .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the countercation K+ of this compound is confirmed to occupy the perovskite lattice interstitial sites and result in lattice expansion, inhibiting the formation of iodide Frenkel defects and I– ion migration . This suggests that the compound’s action can be influenced by the specific environmental conditions in which it is used.

Analyse Biochimique

Biochemical Properties

Oxamic Acid Potassium Salt plays a significant role in biochemical reactions by inhibiting the enzyme lactate dehydrogenase A (LDH-A). LDH-A is crucial in the conversion of pyruvate to lactate during anaerobic glycolysis. By inhibiting LDH-A, this compound effectively reduces lactate production, which can be beneficial in conditions where lactate accumulation is detrimental, such as in cancer cells . The interaction between this compound and LDH-A involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of pyruvate to lactate .

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it reduces lactate production, which can inhibit tumor growth and proliferation . Additionally, this compound affects cell signaling pathways by altering the levels of metabolites involved in these pathways. For example, the reduction in lactate levels can impact the hypoxia-inducible factor (HIF) pathway, which is often activated in cancer cells under low oxygen conditions . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors that respond to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibition of LDH-A. The compound binds to the LDH-A enzyme, forming a complex that prevents the enzyme from catalyzing the conversion of pyruvate to lactate . This inhibition leads to a decrease in lactate production and an accumulation of pyruvate, which can be redirected into other metabolic pathways such as the tricarboxylic acid (TCA) cycle . Additionally, the inhibition of LDH-A by this compound can lead to changes in gene expression, as the cellular environment shifts in response to altered metabolite levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular metabolism, with prolonged inhibition of LDH-A leading to significant changes in cellular function . For example, in cancer cell cultures, continuous exposure to this compound can result in reduced cell proliferation and increased cell death over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can effectively inhibit LDH-A and reduce lactate production without causing significant toxicity . At high doses, this compound can have adverse effects, including toxicity and disruption of normal metabolic processes . In diabetic mouse models, for instance, varying doses of this compound have been used to study its impact on glycemic control and insulin sensitivity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of LDH-A. By reducing lactate production, the compound affects the glycolytic pathway and shifts the metabolic flux towards oxidative phosphorylation and the TCA cycle . This shift can lead to changes in the levels of various metabolites, including pyruvate, acetyl-CoA, and NADH . Additionally, this compound can influence the metabolism of amino acids and fatty acids, as these pathways are interconnected with glycolysis and the TCA cycle .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport, depending on the cellular environment . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The localization of the compound within specific tissues and organs can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with LDH-A . It can also be found in other cellular compartments, such as the mitochondria, where it may influence additional metabolic processes . The subcellular localization of this compound can be affected by post-translational modifications and targeting signals that direct the compound to specific organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxamic acid potassium salt can be synthesized through the reaction of oxamic acid with potassium hydroxide. The process involves dissolving oxamic acid in water and then adding potassium hydroxide to the solution. The reaction mixture is then heated to facilitate the formation of the potassium salt. The resulting solution is cooled, and the this compound is precipitated out .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Oxamic acid potassium salt undergoes various chemical reactions, including:

Decarboxylation: this compound can undergo oxidative decarboxylation to generate carbamoyl radicals.

Common Reagents and Conditions:

Oxidizing Agents: Potassium persulfate is commonly used as an oxidizing agent in the decarboxylation reactions.

Reaction Conditions: The reactions are typically carried out under controlled temperature and light conditions to ensure the efficient generation of carbamoyl radicals.

Major Products Formed:

Carbamoyl Radicals: These radicals can further react with unsaturated systems to produce a wide range of important amides.

Urethanes, Ureas, and Thioureas: The oxidative decarboxylation of this compound provides a straightforward entry for the preparation of these compounds.

Applications De Recherche Scientifique

Oxamic acid potassium salt has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Oxalic Acid: Oxamic acid potassium salt is derived from oxalic acid, which is a dicarboxylic acid with similar chemical properties.

Potassium Oxalate: This compound is another potassium salt of oxalic acid and shares some similarities with this compound in terms of its chemical reactivity.

Uniqueness: this compound is unique due to its ability to generate carbamoyl radicals, which are highly reactive and useful in various synthetic processes. This property distinguishes it from other similar compounds like oxalic acid and potassium oxalate .

Propriétés

IUPAC Name |

potassium;oxamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCBKISHMXGLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

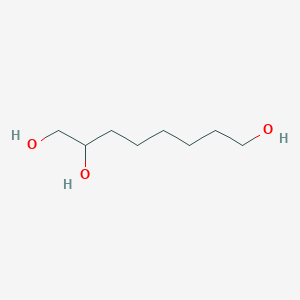

C(=O)(C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175386 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-31-1 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)